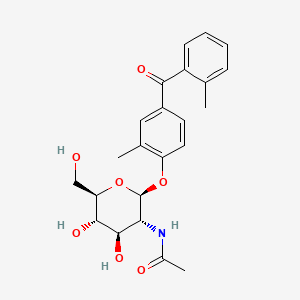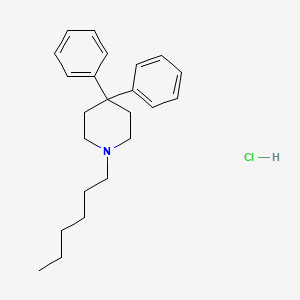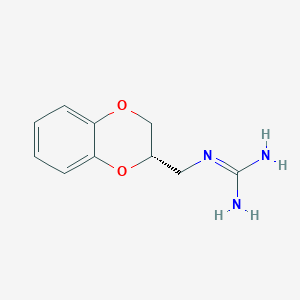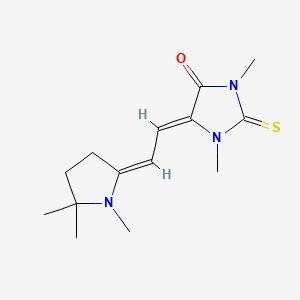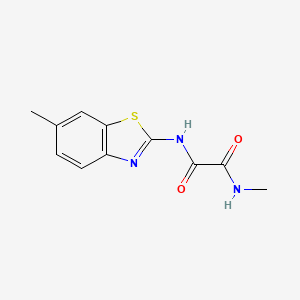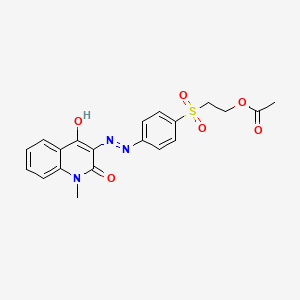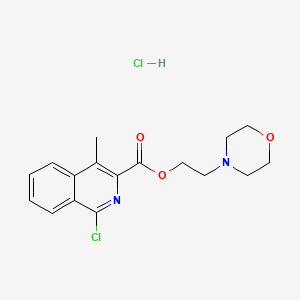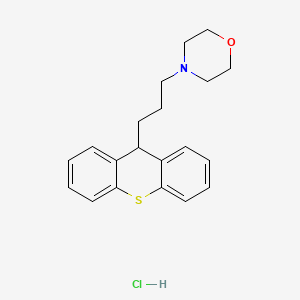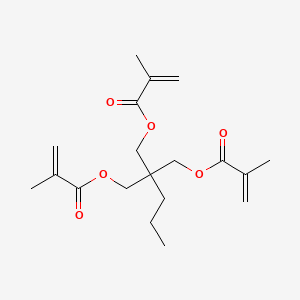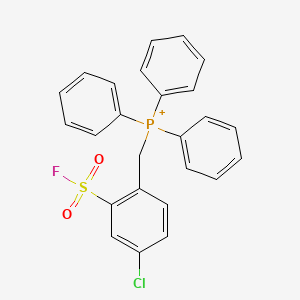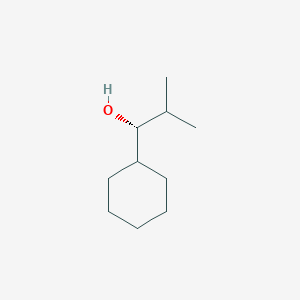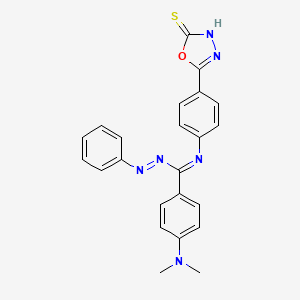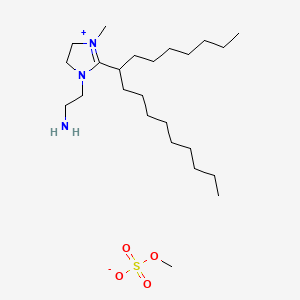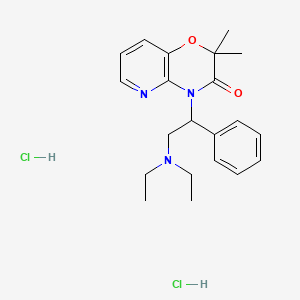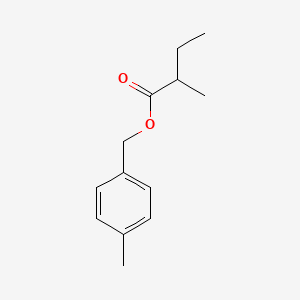
4-Methylbenzyl 2-methylbutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylbenzyl 2-methylbutyrate, also known as (4-methylphenyl)methyl 2-methylbutanoate, is an organic ester compound with the molecular formula C₁₃H₁₈O₂ and a molecular weight of 206.28 g/mol . This compound is characterized by its aromatic structure, which includes a benzene ring substituted with a methyl group and an ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methylbenzyl 2-methylbutyrate can be synthesized through esterification reactions. One common method involves the reaction of 4-methylbenzyl alcohol with 2-methylbutanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to promote the esterification reaction while minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylbenzyl 2-methylbutyrate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
Oxidation: Formation of 4-methylbenzoic acid and 2-methylbutanoic acid.
Reduction: Formation of 4-methylbenzyl alcohol and 2-methylbutanol.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the aromatic ring.
Applications De Recherche Scientifique
4-Methylbenzyl 2-methylbutyrate has diverse applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 4-Methylbenzyl 2-methylbutyrate involves its interaction with biological membranes and enzymes. It can disrupt membrane integrity and inhibit enzyme activity, leading to antimicrobial effects. The compound may also interact with specific molecular targets, such as ergosterol in fungal cell membranes, to exert its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylbenzyl acetate: Similar structure but with an acetate ester group.
4-Methylbenzyl propionate: Similar structure but with a propionate ester group.
4-Methylbenzyl isobutyrate: Similar structure but with an isobutyrate ester group.
Uniqueness
4-Methylbenzyl 2-methylbutyrate is unique due to its specific ester group, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
94231-43-3 |
|---|---|
Formule moléculaire |
C13H18O2 |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
(4-methylphenyl)methyl 2-methylbutanoate |
InChI |
InChI=1S/C13H18O2/c1-4-11(3)13(14)15-9-12-7-5-10(2)6-8-12/h5-8,11H,4,9H2,1-3H3 |
Clé InChI |
OUFFFGFYTMZJHK-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(=O)OCC1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


